molecular formula C17H17N3O2S B5227203 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide

2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide

Cat. No. B5227203
M. Wt: 327.4 g/mol
InChI Key: ZLXFKHLIDSSJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as MBZM and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of MBZM is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the death of cancer cells and other disease-causing agents.
Biochemical and Physiological Effects:
MBZM has been shown to have various biochemical and physiological effects. It has been found to induce cell death in cancer cells and inhibit the growth of bacterial and parasitic infections. MBZM has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MBZM in lab experiments is its ability to induce cell death in cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using MBZM in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of MBZM. One potential area of research is the development of MBZM-based drugs for the treatment of cancer and other diseases. Another potential area of research is the optimization of the synthesis method for MBZM to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of MBZM and its potential applications in various fields of medicine.
Conclusion:
In conclusion, 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide is a promising compound that has shown potential applications in drug development. Its ability to induce cell death in cancer cells and inhibit the growth of bacterial and parasitic infections makes it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in medicine.

Synthesis Methods

The synthesis of MBZM involves the reaction of 5-methoxy-2-mercaptobenzimidazole with N-methyl-N-phenylacetic acid chloride. The resulting product is then purified through recrystallization to obtain pure MBZM.

Scientific Research Applications

MBZM has been extensively studied for its potential applications in drug development. It has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and parasitic infections. MBZM has also been studied for its potential use as an anti-inflammatory and antioxidant agent.

properties

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-20(12-6-4-3-5-7-12)16(21)11-23-17-18-14-9-8-13(22-2)10-15(14)19-17/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXFKHLIDSSJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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